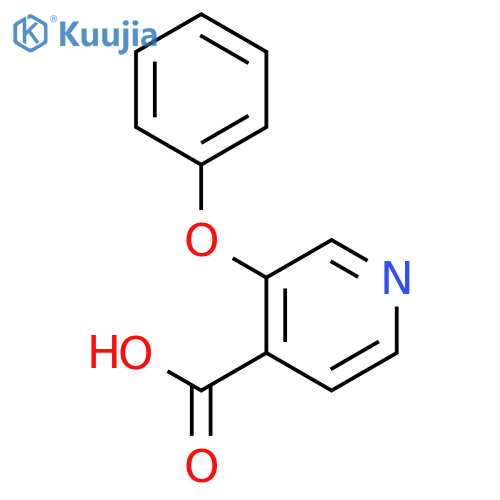Cas no 54629-99-1 (3-Phenoxypyridine-4-carboxylic Acid)

54629-99-1 structure
商品名:3-Phenoxypyridine-4-carboxylic Acid
CAS番号:54629-99-1
MF:C12H9NO3
メガワット:215.204763174057
MDL:MFCD24160363
CID:3312025
PubChem ID:12202652
3-Phenoxypyridine-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 4-PYRIDINECARBOXYLIC ACID, 3-PHENOXY-
- AKOS022651644
- 3-phenoxypyridine-4-carboxylic acid
- 54629-99-1
- Z1473284016
- 3-phenoxypyridine-4-carboxylicacid
- EN300-200306
- ECA62999
- SCHEMBL238351
- 3-Phenoxypyridine-4-carboxylic Acid
-
- MDL: MFCD24160363
- インチ: InChI=1S/C12H9NO3/c14-12(15)10-6-7-13-8-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15)
- InChIKey: FDQFTGXHOIXOCY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 215.058243149Da
- どういたいしつりょう: 215.058243149Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-Phenoxypyridine-4-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-200306-0.25g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 0.25g |
$487.0 | 2023-11-13 | |
| Enamine | EN300-200306-2.5g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 2.5g |
$1931.0 | 2023-11-13 | |
| Enamine | EN300-200306-0.05g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 0.05g |
$229.0 | 2023-11-13 | |
| Enamine | EN300-200306-5g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 5g |
$2858.0 | 2023-11-13 | |
| A2B Chem LLC | AW03399-10g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 10g |
$4494.00 | 2024-04-19 | |
| 1PlusChem | 1P01B8RR-5g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 5g |
$3595.00 | 2024-04-30 | |
| Enamine | EN300-200306-1g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 1g |
$986.0 | 2023-11-13 | |
| A2B Chem LLC | AW03399-500mg |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 500mg |
$844.00 | 2024-04-19 | |
| Aaron | AR01B903-500mg |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 500mg |
$1081.00 | 2025-02-09 | |
| 1PlusChem | 1P01B8RR-1g |
3-phenoxypyridine-4-carboxylic acid |
54629-99-1 | 95% | 1g |
$1131.00 | 2025-03-19 |
3-Phenoxypyridine-4-carboxylic Acid 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
54629-99-1 (3-Phenoxypyridine-4-carboxylic Acid) 関連製品
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
